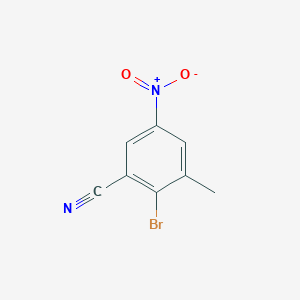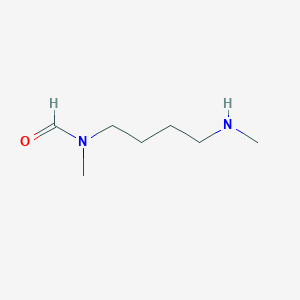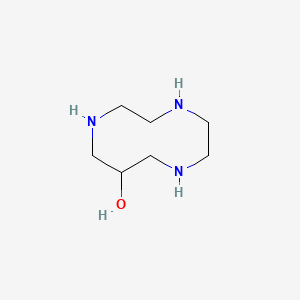
2,5-Dibromo-4-chloropyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dibromo-4-chloropyrimidine is a heterocyclic organic compound with the molecular formula C4HBr2ClN2. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of two bromine atoms at positions 2 and 5, and a chlorine atom at position 4 on the pyrimidine ring. It is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,5-Dibromo-4-chloropyrimidine can be synthesized through several methods. One common approach involves the bromination of 4-chloropyrimidine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction typically occurs in an organic solvent like acetonitrile or dichloromethane at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification steps like recrystallization or chromatography are employed to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dibromo-4-chloropyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki or Stille coupling reactions to form carbon-carbon bonds with aryl or vinyl groups.
Reduction Reactions: The compound can be reduced to form 2,5-dibromo-4-aminopyrimidine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate (K2CO3) are typical.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a standard reducing agent.
Major Products
Substitution: Products like 2,5-diamino-4-chloropyrimidine or 2,5-dibromo-4-methoxypyrimidine.
Coupling: Various aryl or vinyl-substituted pyrimidines.
Reduction: 2,5-dibromo-4-aminopyrimidine.
Applications De Recherche Scientifique
2,5-Dibromo-4-chloropyrimidine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound serves as a precursor for the synthesis of biologically active molecules that can be used in drug discovery and development.
Medicine: It is involved in the development of antiviral, antibacterial, and anticancer agents.
Industry: The compound is used in the production of specialty chemicals and materials, including dyes and pigments.
Mécanisme D'action
The mechanism of action of 2,5-dibromo-4-chloropyrimidine depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The presence of halogen atoms can enhance the compound’s binding affinity to target proteins, leading to increased potency and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Dibromo-5-chloropyrimidine
- 2,5-Dibromo-4-fluoropyrimidine
- 2,5-Dichloro-4-bromopyrimidine
Uniqueness
2,5-Dibromo-4-chloropyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The combination of bromine and chlorine atoms on the pyrimidine ring allows for selective functionalization and the development of novel compounds with tailored properties.
Propriétés
Numéro CAS |
1399480-86-4 |
|---|---|
Formule moléculaire |
C4HBr2ClN2 |
Poids moléculaire |
272.32 g/mol |
Nom IUPAC |
2,5-dibromo-4-chloropyrimidine |
InChI |
InChI=1S/C4HBr2ClN2/c5-2-1-8-4(6)9-3(2)7/h1H |
Clé InChI |
NWSGTMQWSIVNIF-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=NC(=N1)Br)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Sulfanylidene-3,4-dihydro[1,2,4]triazino[4,5-b]indazol-1(2H)-one](/img/structure/B13110556.png)
![Sodium thieno[3,2-b]pyridine-6-sulfinate](/img/structure/B13110560.png)
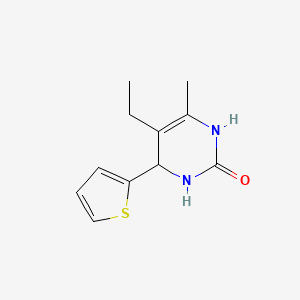
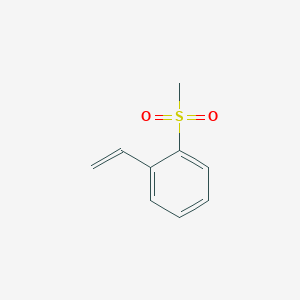
![(3aR,7aR)-methyl2-benzyl-5-(2,2,2-trifluoroacetyl)octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate](/img/structure/B13110573.png)

![4-Chloro-2-(2,5,6,7,8,9-hexahydro-3H-[1,2,4]triazolo[4,3-a]azepin-3-ylidene)-3-oxobutanenitrile](/img/structure/B13110590.png)

